Cas no 1351649-80-3 (4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide)

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide structure
1351649-80-3 structure
Product Name:4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
CAS No:1351649-80-3
MF:C18H20BrNO2
MW:362.260904312134
CID:6140701
PubChem ID:56764266
Update Time:2025-11-02

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
    • F5857-4286
    • VU0525360-1
    • AKOS024524256
    • 1351649-80-3
    • Inchi: 1S/C18H20BrNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21)
    • InChI Key: ZPCNGYNMLSWRTI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NCC(C)(CCC1C=CC=CC=1)O)=O

Computed Properties

  • Exact Mass: 361.06774g/mol
  • Monoisotopic Mass: 361.06774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 49.3Ų

4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide Pricemore >>

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Additional information on 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Recent Advances in the Study of 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS: 1351649-80-3)

The compound 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS: 1351649-80-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action. The information presented herein is derived from recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the synthetic routes for 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide, emphasizing its efficient production through multi-step organic reactions. The compound's structural features, including the bromobenzamide moiety and the hydroxy-methyl-phenylbutyl chain, are believed to contribute to its unique biological properties. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's purity and structural integrity, which are critical for subsequent biological evaluations.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide exhibits promising inhibitory effects on specific enzymatic targets implicated in inflammatory and oncogenic pathways. For instance, the compound has shown moderate to high affinity for certain kinases and proteases, suggesting its potential as a lead compound for drug development. Further mechanistic studies are underway to elucidate the precise molecular interactions responsible for its bioactivity.

One of the most intriguing aspects of this compound is its potential application in targeted therapy. Recent findings indicate that 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide may selectively modulate signaling pathways involved in cell proliferation and apoptosis. This selectivity could minimize off-target effects, thereby enhancing its therapeutic index. However, comprehensive in vivo studies are still needed to validate these observations and assess the compound's pharmacokinetic and toxicological profiles.

In conclusion, 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide represents a promising candidate for further investigation in the realm of medicinal chemistry. Its unique structural attributes and preliminary biological activities warrant additional research to fully exploit its therapeutic potential. Future studies should focus on optimizing its synthetic protocol, expanding its biological screening, and exploring its mechanism of action in greater detail. The insights gained from these efforts could pave the way for the development of novel therapeutics addressing unmet medical needs.

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